2-Bromo-5-cyclopropoxy-3-isopropoxypyridine
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Overview
Description
2-Bromo-5-cyclopropoxy-3-isopropoxypyridine is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol It is a pyridine derivative, characterized by the presence of bromine, cyclopropoxy, and isopropoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate.
Industrial Production Methods
Industrial production of 2-Bromo-5-cyclopropoxy-3-isopropoxypyridine may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyclopropoxy-3-isopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
2-Bromo-5-cyclopropoxy-3-isopropoxypyridine has several scientific research applications, including:
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopropoxy-3-isopropoxypyridine involves its interaction with molecular targets and pathways in biological systems. The bromine atom and the cyclopropoxy and isopropoxy groups contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-iodopyridine: Similar in structure but with an iodine atom instead of the cyclopropoxy group.
5-Bromo-3-cyclopropoxy-2-isopropoxypyridine: Similar but with different positions of the substituents.
Uniqueness
2-Bromo-5-cyclopropoxy-3-isopropoxypyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Its combination of bromine, cyclopropoxy, and isopropoxy groups makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C11H14BrNO2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-bromo-5-cyclopropyloxy-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)14-10-5-9(6-13-11(10)12)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
BZIDKDSVTNOOHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=CC(=C1)OC2CC2)Br |
Origin of Product |
United States |
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